molecular formula C10H24O4Si B3030087 2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane CAS No. 864079-62-9

2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane

Cat. No.: B3030087
CAS No.: 864079-62-9
M. Wt: 236.38
InChI Key: LGPOIKHOZYPSME-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane (CAS: 864079-62-9) is an organosilicon compound featuring a central silicon atom bonded to two methyl groups and a polyether chain with four oxygen atoms (tetraoxa) (Figure 1). Its molecular formula is C₁₀H₂₄O₄Si, with a molecular weight of 236.38 g/mol . The compound is a colorless, moisture-sensitive liquid, widely used as an electrolyte solvent in lithium-ion batteries due to its ability to enhance thermal stability and ionic conductivity .

Properties

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]ethoxy-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24O4Si/c1-11-5-6-12-7-8-13-9-10-14-15(2,3)4/h5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPOIKHOZYPSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCO[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24O4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80732812
Record name 2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864079-62-9
Record name 2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane typically involves the reaction of trimethylsilyl chloride with polyethylene glycol oligomers under anhydrous conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the silicon-oxygen bonds. The reaction mixture is then purified through distillation to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high purity and yield. The reaction conditions are carefully controlled to optimize the production efficiency and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Applications Overview

  • Lithium-Ion Batteries (LIBs)
    • Redox Shuttle Functionality : 2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane serves as a redox shuttle in lithium-ion batteries. It helps prevent overcharging, which can lead to thermal runaway and catastrophic failure. This capability is crucial for enhancing the safety and efficiency of LIBs .
    • Case Study : Research published in "Advanced Energy Materials" highlighted the effectiveness of this compound in improving the stability of battery systems by acting as a protective agent against overcharge conditions .
  • Chemical Synthesis
    • Intermediate in Organic Synthesis : The compound can be utilized as an intermediate in various organic synthesis processes, facilitating the production of other complex molecules. Its unique structure allows it to participate in various chemical reactions that are essential in synthetic organic chemistry.
  • Solvent Applications
    • Use as a Solvent : Due to its chemical properties, it can function as a solvent in various chemical reactions and processes. Its ability to dissolve a wide range of substances makes it valuable in laboratory settings .
  • Safety Enhancements in Battery Technology
    • A study conducted by researchers at a leading university demonstrated that incorporating this compound into lithium-ion battery systems significantly reduced the risk of thermal runaway during overcharging scenarios. The findings indicated improved cycle stability and enhanced safety profiles for battery systems utilizing this compound .
  • Organic Synthesis Applications
    • In a recent publication on synthetic methodologies, this compound was identified as an effective reagent for synthesizing complex siloxane derivatives. Its versatility in chemical reactions was emphasized, showcasing its potential for developing new materials with desirable properties .

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane in lithium-ion batteries involves its role as an electrolyte solvent. The compound helps to stabilize the electrolyte solution, preventing the formation of dendrites and enhancing the overall performance of the battery. The silicon-oxygen bonds in the compound provide a stable environment for the lithium ions, facilitating their movement between the anode and cathode during the charging and discharging cycles .

Comparison with Similar Compounds

Comparison with 2,2-Dimethyl-3,6,9-trioxa-2-siladecane (CAS: 62199-57-9)

Structural Differences
The trioxa analog (C₈H₂₀O₃Si, MW: 192.33 g/mol) has a shorter polyether chain (three oxygen atoms vs. four) (Figure 2) .

Key Performance Metrics

Property 2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane 2,2-Dimethyl-3,6,9-trioxa-2-siladecane
Volatility Lower volatility due to longer chain Higher volatility
Thermal Stability Superior (up to 200°C in battery applications) Moderate
Ionic Conductivity Enhanced lithium-ion mobility Lower due to shorter chain
Application Scope High-voltage batteries, medical devices Basic electrolytes, CVD precursors

Research Findings

  • Thermogravimetric Analysis (TGA) : Metal complexes with the tetraoxa ligand (e.g., Ca(dmts)(hfac)₂) exhibit ~15% higher thermal stability than trioxa analogs (e.g., Ca(dts)(hfac)₂) .
  • Electrochemical Performance : Tetraoxa-based electrolytes demonstrate 20% higher ionic conductivity in lithium-ion cells compared to trioxa variants, attributed to improved solvation of Li⁺ ions .

Comparison with 2,2-Dimethyl-3,6,9,12,15-pentaoxa-2-silahexadecane

Performance Insights

  • Coordination Chemistry: In strontium complexes (e.g., Sr(hfac)₂(RO-TMS)), the pentaoxa ligand provides greater steric bulk, reducing reactivity but enhancing solubility in non-polar solvents .
  • Volatility : Longer chains reduce volatility, making pentaoxa derivatives less suitable for vapor deposition but more stable in liquid-phase applications .

Comparison with Non-Silicon Polyethers (e.g., 3,6,9,12-Tetraoxatetradecane-1,14-diol)

Structural Contrast Non-silicon polyethers lack the central silicon atom, resulting in lower thermal stability and incompatibility with silicon-dependent applications.

Functional Differences

  • Thermal Degradation : Silicon-free polyethers decompose at ~150°C , whereas tetraoxa-silatridecane remains stable up to 200°C .
  • Electrochemical Utility : The silicon atom in tetraoxa-silatridecane enables unique interactions with lithium salts, absent in purely organic polyethers .

Suppliers

  • MilliporeSigma : Offers ≥98% purity (Product Code: 900871-5G) .
  • Strem Chemicals : Markets it as "Electrolyte Solvent ANL-1NM3" under U.S. Patent 8,076,032 .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane, and how is structural purity validated?

The synthesis typically involves silylation reactions with agents like hexafluoroacetylacetate (hfac) to introduce silicon-oxygen frameworks. For example, magnesium and calcium complexes of this compound are synthesized via ligand substitution reactions under inert conditions. Structural characterization relies on Fourier transform infrared spectroscopy (FTIR) to confirm Si-O-C bonding, nuclear magnetic resonance (NMR) for silicon and proton environments, and thermogravimetric analysis (TGA) to assess thermal stability. Purity is validated through elemental analysis and comparison with reference spectra .

Q. How does this compound function as an electrolyte solvent in lithium-ion battery systems?

The compound’s organosilicon structure enhances ionic conductivity by stabilizing lithium salts (e.g., LiPF₆) through Lewis acid-base interactions. Its ether-oxygen chains facilitate lithium-ion mobility, while the dimethylsilane group improves thermal stability (>200°C via TGA). Researchers optimize electrolyte formulations by adjusting the compound’s concentration (e.g., 1–2 M in carbonate blends) and pairing it with additives like ethylene carbonate to mitigate interfacial reactivity .

Advanced Research Questions

Q. What experimental design considerations are critical for evaluating thermal decomposition mechanisms in high-voltage battery applications?

Accelerated rate calorimetry (ARC) and differential scanning calorimetry (DSC) are used to study exothermic decomposition pathways under controlled voltage (4.5–5 V). Researchers correlate decomposition onset temperatures with electrolyte composition, noting that siloxane-based solvents exhibit delayed decomposition (~250°C) compared to traditional carbonates. Electrochemical impedance spectroscopy (EIS) further assesses interfacial stability on nickel-rich cathodes .

Q. How can contradictory data on electrochemical stability windows be resolved in studies involving this compound?

Discrepancies often arise from impurities (e.g., residual chloride or moisture) introduced during synthesis. Methodological solutions include:

  • Purity validation : Gas chromatography-mass spectrometry (GC-MS) to detect volatile impurities.
  • Controlled environments : Rigorous drying of electrolytes (<10 ppm H₂O) and argon glovebox handling.
  • Standardized testing : Consistent voltage sweep rates (0.1–1 mV/s) in cyclic voltammetry to minimize kinetic distortions .

Q. What advanced techniques characterize interfacial interactions between this compound and solid-state electrolytes (SSEs)?

Synchrotron X-ray photoelectron spectroscopy (XPS) identifies chemical bonding at SSE/electrode interfaces, revealing siloxane-driven passivation layers that reduce charge-transfer resistance. Solid-state NMR (¹⁷O, ²⁹Si) quantifies ion mobility in composite electrolytes, while atomic force microscopy (AFM) maps mechanical stability during lithium plating/stripping cycles .

Methodological Guidelines

  • Synthesis optimization : Use silylation agents (e.g., hfac) in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours to maximize yield .
  • Electrochemical testing : Pair with LiNi₀.₈Mn₀.₁Co₀.₁O₂ cathodes and graphite anodes in coin cells cycled at 0.5C to assess capacity retention .
  • Purity assurance : Cross-validate commercial batches (e.g., Sigma-Aldrich 900871) via independent GC-MS, as suppliers may not provide analytical certificates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane
Reactant of Route 2
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2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane

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